molecular formula C11H8BrN3 B14224259 5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole CAS No. 827316-62-1

5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole

Cat. No.: B14224259
CAS No.: 827316-62-1
M. Wt: 262.10 g/mol
InChI Key: HEOUPRHVEXZOPC-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and hydrazine derivatives.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the indole moiety.

    Substitution: Substitution reactions, particularly at the bromine position, can lead to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: A simpler indole derivative with similar bromine substitution.

    2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole: A related compound without the bromine substitution.

Uniqueness

The presence of both the bromine atom and the pyrazole ring in 5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole makes it unique compared to other indole derivatives. This combination of functional groups can lead to distinct chemical reactivity and biological activity.

Properties

CAS No.

827316-62-1

Molecular Formula

C11H8BrN3

Molecular Weight

262.10 g/mol

IUPAC Name

5-bromo-2-(1H-pyrazol-5-yl)-1H-indole

InChI

InChI=1S/C11H8BrN3/c12-8-1-2-9-7(5-8)6-11(14-9)10-3-4-13-15-10/h1-6,14H,(H,13,15)

InChI Key

HEOUPRHVEXZOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C3=CC=NN3

Origin of Product

United States

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